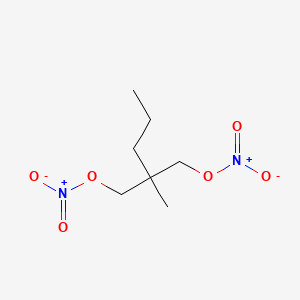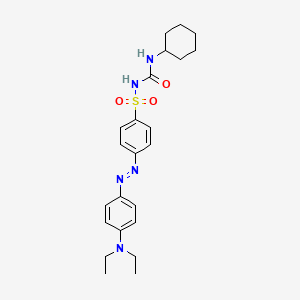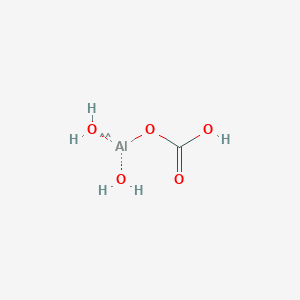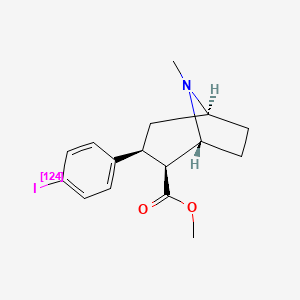
2-Methyl-2-propylpropane-1,3-diyl dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylpropylpropanediol dinitrate is an organic compound belonging to the class of alkyl nitrates. These compounds are characterized by the presence of a nitrate group that is O-linked to an alkyl group. Methylpropylpropanediol dinitrate is known for its vasodilatory properties, making it a subject of interest in medical and pharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methylpropylpropanediol dinitrate typically involves the nitration of 2-methyl-2-propylpropane-1,3-diol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the dinitrate ester .
Industrial Production Methods: Industrial production of methylpropylpropanediol dinitrate follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to manage the exothermic nature of the nitration reaction. Safety measures are paramount due to the explosive potential of nitrate esters .
Analyse Chemischer Reaktionen
Types of Reactions: Methylpropylpropanediol dinitrate undergoes several types of chemical reactions, including:
Oxidation: The nitrate groups can be oxidized to form nitro compounds.
Reduction: The nitrate groups can be reduced to form amines.
Substitution: The nitrate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used to substitute the nitrate groups, often requiring acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Compounds with new functional groups replacing the nitrate groups.
Wissenschaftliche Forschungsanwendungen
Methylpropylpropanediol dinitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrate esters.
Biology: Investigated for its effects on biological systems, particularly its vasodilatory properties.
Medicine: Explored for potential therapeutic uses in treating conditions like angina pectoris due to its ability to dilate blood vessels.
Industry: Utilized in the production of explosives and propellants due to its energetic properties
Wirkmechanismus
Methylpropylpropanediol dinitrate exerts its effects primarily through the release of nitric oxide (NO). Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle by activating the enzyme guanylyl cyclase. This enzyme converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G. The activation of protein kinase G leads to the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation .
Similar Compounds:
Glyceryl trinitrate: Another nitrate ester used for its vasodilatory properties.
Isosorbide dinitrate: A longer-acting nitrate used in the treatment of angina pectoris.
Ethylene glycol dinitrate: Used in explosives and propellants
Uniqueness: Methylpropylpropanediol dinitrate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its balance of vasodilatory effects and stability makes it a valuable compound for both medical and industrial applications .
Eigenschaften
CAS-Nummer |
10605-24-0 |
|---|---|
Molekularformel |
C7H14N2O6 |
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
[2-methyl-2-(nitrooxymethyl)pentyl] nitrate |
InChI |
InChI=1S/C7H14N2O6/c1-3-4-7(2,5-14-8(10)11)6-15-9(12)13/h3-6H2,1-2H3 |
InChI-Schlüssel |
BLJBDLGFKNXUCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CO[N+](=O)[O-])CO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B10773866.png)
![(2S)-2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773870.png)
![[(1S,3S,8S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773881.png)
![(2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide](/img/structure/B10773884.png)
![(1R,3S,5R)-2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide](/img/structure/B10773888.png)
![2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773893.png)
![3-(1H-indol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10773895.png)
![N-{(1s,2r)-1-Benzyl-2-Hydroxy-3-[(3-Methylbenzyl)amino]propyl}dibenzo[b,F]oxepine-10-Carboxamide](/img/structure/B10773898.png)
![2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10773913.png)
![(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-[2-[1-carbamoyl-2-(1H-indol-3-yl)-ethylcarbamoyl]-3-(2-methoxy-phenylsulfanyl)-propyl]-phosphinic acid](/img/structure/B10773922.png)

![5-[2-[[ethyl-[(3R)-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]sulfamoyl]amino]ethyl]-4-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole](/img/structure/B10773927.png)
